
Diethylgalactarate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Diethylgalactarate, also known as diethyl mucate, is a chemical compound with the molecular formula C10H18O8 and a molar mass of 266.25 g/mol . It is the diethyl ester of galactaric acid, which is derived from the oxidation of galactose. This compound is known for its applications in various fields, including pharmaceuticals and polymer chemistry .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Diethylgalactarate can be synthesized through the esterification of galactaric acid with ethanol in the presence of an acid catalyst such as sulfuric acid. The reaction typically involves heating the mixture under reflux conditions to facilitate the formation of the ester .
Industrial Production Methods: In industrial settings, the production of this compound follows similar principles but on a larger scale. The process involves the continuous addition of galactaric acid and ethanol into a reactor with an acid catalyst. The reaction mixture is then heated, and the resulting ester is purified through distillation and recrystallization .
Análisis De Reacciones Químicas
Types of Reactions: Diethylgalactarate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form galactaric acid.
Reduction: Reduction reactions can convert it back to its alcohol derivatives.
Substitution: It can participate in nucleophilic substitution reactions where the ester groups are replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.
Major Products:
Oxidation: Galactaric acid.
Reduction: Alcohol derivatives of galactaric acid.
Substitution: Various substituted esters depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Diethylgalactarate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Medicine: It serves as a pharmaceutical intermediate in the synthesis of drugs.
Industry: It is used in the production of polymers and as a plasticizer in polymer chemistry.
Mecanismo De Acción
The mechanism of action of diethylgalactarate involves its interaction with various molecular targets. In biological systems, it is believed to exert neuroprotective effects by modulating oxidative stress pathways and inhibiting the aggregation of amyloid-beta peptides, which are implicated in Alzheimer’s disease . The exact molecular targets and pathways are still under investigation, but it is thought to involve the regulation of antioxidant enzymes and the reduction of reactive oxygen species .
Comparación Con Compuestos Similares
Diethyl tartrate: Another diethyl ester, but derived from tartaric acid.
Diethyl fumarate: An ester of fumaric acid.
Diethyl succinate: An ester of succinic acid.
Uniqueness: Diethylgalactarate is unique due to its origin from galactaric acid and its specific applications in neuroprotection and polymer chemistry. Unlike diethyl tartrate and diethyl fumarate, which are primarily used in different synthetic applications, this compound’s potential in medical research sets it apart .
Propiedades
Número CAS |
15909-67-8 |
|---|---|
Fórmula molecular |
C10H18O8 |
Peso molecular |
266.24 g/mol |
Nombre IUPAC |
diethyl (2S,3R,4S,5R)-2,3,4,5-tetrahydroxyhexanedioate |
InChI |
InChI=1S/C10H18O8/c1-3-17-9(15)7(13)5(11)6(12)8(14)10(16)18-4-2/h5-8,11-14H,3-4H2,1-2H3/t5-,6+,7+,8- |
Clave InChI |
VYFOOXBIRRKSIH-SOSBWXJGSA-N |
SMILES |
CCOC(=O)C(C(C(C(C(=O)OCC)O)O)O)O |
SMILES isomérico |
CCOC(=O)[C@H]([C@@H]([C@@H]([C@H](C(=O)OCC)O)O)O)O |
SMILES canónico |
CCOC(=O)C(C(C(C(C(=O)OCC)O)O)O)O |
Sinónimos |
Diethyl mucate |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


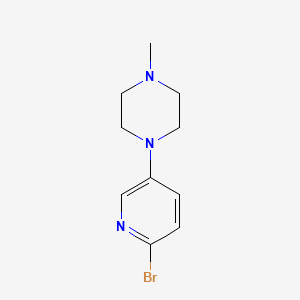
![Tert-butyl 2,6-diazaspiro[3.4]octane-2-carboxylate](/img/structure/B580180.png)
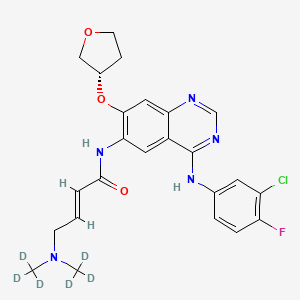
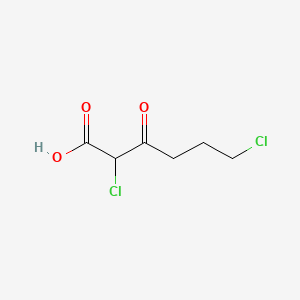
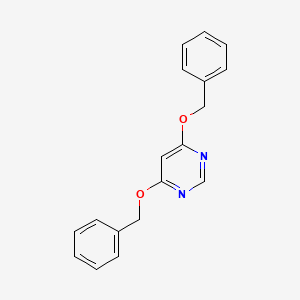
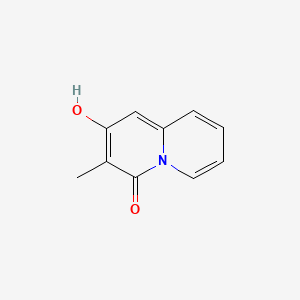
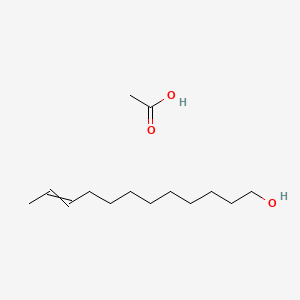
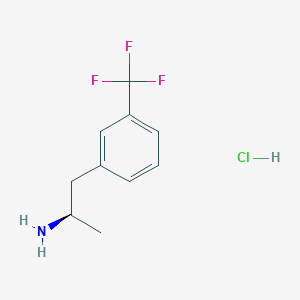
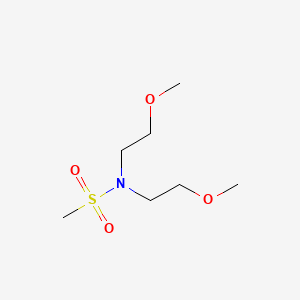
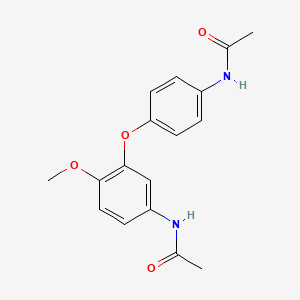
![tert-butyl 1,6-diazaspiro[3.3]heptane-6-carboxylate;oxalic acid](/img/structure/B580199.png)
